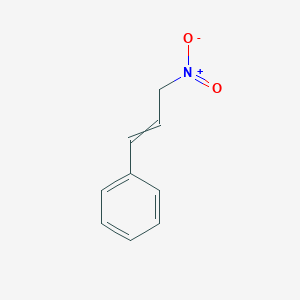
(3-Nitroprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitroprop-1-en-1-yl)benzene: is an organic compound with the molecular formula C9H9NO2 . It is characterized by a benzene ring substituted with a nitroprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (3-Nitroprop-1-en-1-yl)benzene involves the aldol condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: Industrially, the synthesis may involve similar aldol condensation reactions but on a larger scale, with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (3-Nitroprop-1-en-1-yl)benzene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, tin(II) chloride, hydrogen gas.
Substitution: Aluminum chloride, various electrophiles (e.g., halogens, nitro groups).
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3-Nitroprop-1-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, particularly those involving nitroalkenes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Biochemical Studies: It is used in biochemical studies to understand the interactions of nitro compounds with biological systems.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: It is a valuable intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Nitroprop-1-en-1-yl)benzene involves its interaction with various molecular targets, depending on the specific application. In reduction reactions, the nitro group is reduced to an amine, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which affects the electron density on the benzene ring and the adjacent carbon atoms.
類似化合物との比較
(2-Nitroprop-1-en-1-yl)benzene: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
(3-Nitroprop-2-en-1-yl)benzene: Another positional isomer with distinct chemical properties.
1-Isopropyl-4-(2-nitroprop-1-en-1-yl)benzene: A derivative with an additional isopropyl group, affecting its physical and chemical behavior.
Uniqueness:
Reactivity: The specific position of the nitro group in (3-Nitroprop-1-en-1-yl)benzene influences its reactivity in various chemical reactions, making it unique compared to its isomers.
Applications: Its unique structure allows for specific applications in drug development, material science, and chemical manufacturing that may not be achievable with similar compounds.
特性
CAS番号 |
62753-09-7 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
3-nitroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
InChIキー |
OLIJZIJVURIOSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



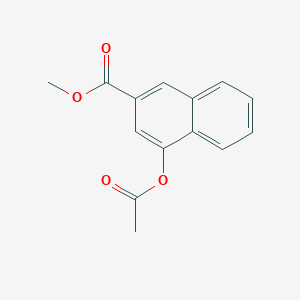
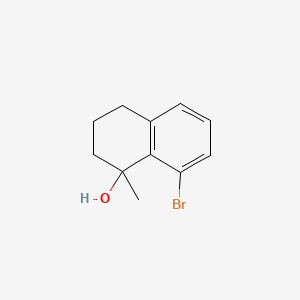
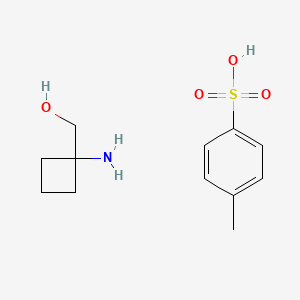
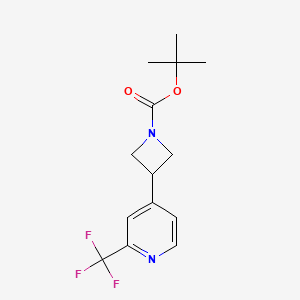


![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)
